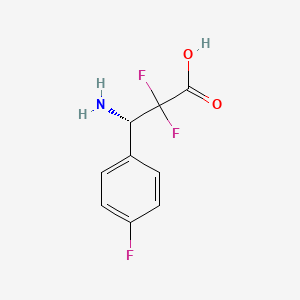(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC15967047
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F3NO2 |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | (3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8F3NO2/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
| Standard InChI Key | DCWQUIQMNKFSLG-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F |
| Canonical SMILES | C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid, reflects its distinct structural features:
-
A propanoic acid backbone with an amino group (-NH₂) at the third carbon.
-
Two fluorine atoms at the 2,2-positions, creating a geminal difluoro motif.
-
A 4-fluorophenyl group attached to the third carbon, contributing aromaticity and additional fluorine-mediated electronic effects.
-
An (S)-configuration at the chiral center (C3), critical for enantioselective interactions in biological systems .
The molecular formula is C₉H₇F₃NO₂, with a molecular weight of 255.62 g/mol . The stereochemistry and fluorine substitution pattern are illustrated below:
Physicochemical Characteristics
Data from the Safety Data Sheet (SDS) and structural analogs provide insights into its properties :
| Property | Value/Description |
|---|---|
| Physical State | Solid (exact form unspecified) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Vapor Pressure | Not available |
| Partition Coefficient (LogP) | Not available |
The geminal difluoro group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trait exploited in drug design to improve bioavailability . The 4-fluorophenyl moiety contributes to π-π stacking interactions, potentially aiding in target binding.
Synthesis and Manufacturing
Challenges in Synthesis
Synthesizing this compound requires precise control over:
-
Stereochemistry: Achieving the (S)-configuration at C3.
-
Fluorination: Introducing fluorine atoms at the 2,2-positions and the para position of the phenyl ring.
-
Functional Group Compatibility: Balancing reactivity of the amino and carboxylic acid groups during synthesis.
Asymmetric Catalysis
Chiral catalysts, such as oxazaborolidines or transition-metal complexes, could induce enantioselective formation of the amino acid backbone. For example, a Strecker synthesis using a fluorinated aldehyde precursor might yield the target compound after hydrolysis .
Fluorination Techniques
-
Electrophilic Fluorination: Using Selectfluor® or N-fluoropyridinium salts to introduce fluorine atoms.
-
Nucleophilic Displacement: Replacing hydroxyl or halogen groups with fluorine via reagents like DAST (diethylaminosulfur trifluoride).
Protecting Group Strategies
Temporary protection of the amino and carboxylic acid groups (e.g., using Boc or benzyl esters) could prevent undesired side reactions during fluorination or coupling steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume